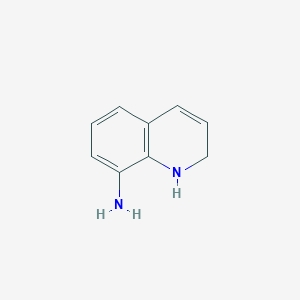

1,2-Dihydroquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

98952-73-9 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1,2-dihydroquinolin-8-amine |

InChI |

InChI=1S/C9H10N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-5,11H,6,10H2 |

InChI Key |

PFXIHWMQWDUAGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(N1)C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dihydroquinolin 8 Amine and Its Derivatives

Classical and Named Reactions in 1,2-Dihydroquinoline (B8789712) Synthesis

Friedländer-type Annulation Approaches

The Friedländer synthesis is a well-established and fundamental reaction in organic chemistry for the formation of quinoline (B57606) derivatives. wikipedia.orgorganic-chemistry.org It traditionally involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.org

The mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the ketone, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent elimination of water to yield the final quinoline product. wikipedia.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to promote this reaction. wikipedia.org While the Friedländer annulation is a powerful tool for quinoline synthesis, its direct application to produce 1,2-dihydroquinolines, and specifically 1,2-Dihydroquinolin-8-amine, is less commonly documented, as the reaction conditions typically favor the formation of the fully aromatized quinoline ring system.

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions that offer alternative pathways to the 1,2-dihydroquinoline core structure, often with high efficiency and selectivity.

Gold(I) Catalyzed Hydroamination for 1,2-Dihydroquinoline Derivatives

A notable method for the synthesis of substituted 1,2-dihydroquinolines involves a gold(I)-catalyzed tandem hydroamination-hydroarylation reaction. nih.gov This approach utilizes aromatic amines and alkynes as starting materials and is effectively conducted under microwave irradiation, which significantly reduces reaction times to within a range of 10 to 70 minutes. nih.gov The methodology is recognized for its broad substrate scope, allowing for the synthesis of a diverse array of 1,2-dihydroquinoline derivatives. nih.gov The catalytic cycle is believed to involve the activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack of the amine (hydroamination) and subsequent intramolecular cyclization (hydroarylation).

Iron-Catalyzed Intramolecular Allylic Amination

An efficient and facile synthesis of 1,2-dihydroquinoline derivatives has been achieved through an iron-catalyzed intramolecular allylic amination. organic-chemistry.org This method employs 2-aminophenyl-1-en-3-ols as substrates and proceeds smoothly under mild reaction conditions to afford the desired products in good yields. organic-chemistry.org This iron-catalyzed approach represents an economical and environmentally friendly option for the construction of the 1,2-dihydroquinoline ring system. The reaction demonstrates a high degree of selectivity for allylic C-H amination over other potential side reactions. researchgate.netnih.gov The catalytic system often displays a strong preference for the amination of allylic C-H bonds over other types of C-H bonds, such as benzylic, ethereal, and tertiary or secondary aliphatic C-H bonds. researchgate.netnih.gov

AuCl3/AgSbF6-Catalyzed Intramolecular Allylic Amination

A highly effective synthetic route to 1,2-dihydroquinolines relies on an intramolecular allylic amination catalyzed by a combination of gold(III) chloride (AuCl3) and silver hexafluoroantimonate (AgSbF6). organic-chemistry.org This method utilizes 2-tosylaminophenylprop-1-en-3-ols as starting materials and furnishes the corresponding 1,2-dihydroquinoline derivatives in good yields. organic-chemistry.org The reaction has been shown to be applicable to a wide range of substrates, including those with electron-withdrawing, electron-donating, and sterically demanding substituents. organic-chemistry.org The catalytic system is believed to generate a highly electrophilic gold species that activates the allylic alcohol for intramolecular nucleophilic attack by the nitrogen atom of the tosylamino group.

Rh(III)-Catalyzed N-Amino-Directed C-H Coupling

A sophisticated approach for the synthesis of 1,2-dihydroquinoline derivatives involves a Rhodium(III)-catalyzed N-amino-directed C-H coupling reaction. organic-chemistry.org This method provides an efficient pathway to 1,2-dihydroquinoline-3-carboxylic acids by reacting hydrazines with 3-methyleneoxetan-2-ones. organic-chemistry.org The reaction is characterized by its mild conditions, typically proceeding at room temperature, a short reaction time of 2 hours, and generally high product yields, reaching up to 94%. organic-chemistry.org The internal oxidative mechanism of this reaction is a key feature. organic-chemistry.org Investigations into the substrate scope have revealed that both steric and electronic factors of the reactants can influence the yield of the product. organic-chemistry.org For instance, the choice of solvent has been optimized, with 1,2-dichloroethane (B1671644) (DCE) being identified as optimal. organic-chemistry.org

Below is a table summarizing the substrate scope for the Rh(III)-catalyzed N-amino-directed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones, leading to various 1,2-dihydroquinoline-3-carboxylic acid derivatives.

| Entry | Hydrazine (B178648) Substituent (R1) | 3-Methyleneoxetan-2-one Substituent (R2) | Product | Yield (%) |

| 1 | Methyl | Phenethyl | 1-methyl-2-phenethyl-1,2-dihydroquinoline-3-carboxylic acid | 94 |

| 2 | Phenyl | Phenethyl | 1-phenyl-2-phenethyl-1,2-dihydroquinoline-3-carboxylic acid | 85 |

| 3 | 4-Methoxyphenyl | Phenethyl | 1-(4-methoxyphenyl)-2-phenethyl-1,2-dihydroquinoline-3-carboxylic acid | 88 |

| 4 | 4-Chlorophenyl | Phenethyl | 1-(4-chlorophenyl)-2-phenethyl-1,2-dihydroquinoline-3-carboxylic acid | 76 |

| 5 | Methyl | Benzyl | 1-methyl-2-benzyl-1,2-dihydroquinoline-3-carboxylic acid | 75 |

| 6 | Methyl | n-Butyl | 1-methyl-2-n-butyl-1,2-dihydroquinoline-3-carboxylic acid | 80 |

Data sourced from studies on Rh(III)-catalyzed C-H coupling reactions. organic-chemistry.orgchemrxiv.org

Palladium-Catalyzed Cascade Cyclization-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic systems through cascade reactions. These reactions, which involve multiple bond-forming events in a single pot, offer high efficiency and atom economy. One notable approach involves a Pd/Cu co-catalyzed cascade reaction to prepare 1,2-dihydroquinoline derivatives from aliphatic amides and o-bromophenyl iodides. This process is initiated by the functionalization of a C(sp³)–H bond and proceeds through γ-C(sp³)−H arylation, C−N coupling, and subsequent β,γ-dehydrogenation.

A plausible mechanism for such cascade reactions begins with the oxidative addition of the palladium catalyst to an aryl halide. This is followed by an intramolecular insertion or carbopalladation step, which forms the heterocyclic ring and generates a π-allyl-palladium intermediate. This intermediate can then participate in a coupling reaction, such as a Suzuki or Sonogashira coupling, with a suitable partner to introduce further complexity to the final molecule. The choice of ligands, bases, and solvents is crucial for controlling the reaction pathway and achieving high yields.

| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation | Ref. |

| Aliphatic Amide | o-bromophenyl iodide | Pd/Cu | γ-C(sp³)–H arylation, C−N coupling | |

| Trisubstituted Allenamide | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | Intramolecular cyclization, Suzuki coupling |

Silver-Catalyzed Domino Reactions from Anilines and Alkynes

Silver-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. A notable example is the domino reaction between simple anilines and alkynes, which efficiently generates 1,2-dihydroquinoline derivatives. This method is valued for its operational simplicity and the use of readily available starting materials.

The reaction is believed to proceed through a hydroamination of the alkyne with the aniline (B41778), catalyzed by the silver salt, to form an enamine or imine intermediate. This is followed by an intramolecular electrophilic attack on the aniline's aromatic ring, leading to cyclization. A final tautomerization step yields the stable 1,2-dihydroquinoline product. The regioselectivity of the initial hydroamination step is key to the successful formation of the desired quinoline structure.

| Aniline Derivative | Alkyne Derivative | Catalyst | Solvent | Yield | Ref. |

| Aniline | Phenylacetylene | Ag(I) salt | Toluene | Good | |

| Substituted Anilines | Terminal Alkynes | Silver catalyst | Not specified | Efficient |

Tin and Indium Chloride Mediated Annulation Reactions

Lewis acids like indium(III) chloride and tin(II) chloride are effective catalysts for annulation reactions to form heterocyclic systems. Indium(III) chloride, in particular, is a versatile and water-tolerant Lewis acid used in various transformations leading to quinoline and dihydroquinoline cores.

One innovative indium-catalyzed method involves the skeletal reorganization of N-(oxetan-3-yl)anilines to produce 1,2-dihydroquinolines in good yields. Indium(III) chloride has also been employed to catalyze imino Diels-Alder reactions between N-arylaldimines and dienophiles to construct fused hydroquinoline systems. These reactions benefit from the ability of the indium catalyst to activate the substrates towards cyclization.

Tin(II) chloride has been utilized in one-pot condensations to create related heterocyclic structures like tetrahydropyranoquinolines, demonstrating its utility as a cost-effective catalyst for building complex scaffolds.

| Starting Material(s) | Catalyst | Reaction Type | Product | Ref. |

| N-(oxetan-3-yl)anilines | In(III) catalyst | Skeletal Reorganization | 1,2-Dihydroquinoline | |

| N-arylaldimine, Cyclopentadiene | InCl₃ | Imino Diels-Alder | Fused Quinoline | |

| Aromatic aldehyde, Aniline, Dihydropyran | SnCl₂·2H₂O | One-pot condensation | Tetrahydropyranoquinoline |

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules, often providing high levels of enantioselectivity under mild conditions. For the synthesis of 1,2-dihydroquinolines, chiral amines are frequently used as catalysts.

Chiral Amine-Catalyzed Tandem Michael Addition Reactions for Enantioselective Synthesis

The enantioselective synthesis of functionalized 1,2-dihydroquinolines can be achieved through organocatalytic tandem Michael addition reactions. This strategy typically involves the reaction of a nucleophile with an α,β-unsaturated compound, followed by an intramolecular cyclization.

A prominent example is the asymmetric aza-Michael-Henry cascade reaction between a 2-aminobenzaldehyde and a β-nitrostyrene. Catalyzed by a chiral amine immobilized on a solid support like SBA-15, this reaction can produce chiral 3-nitro-1,2-dihydroquinolines with excellent yields and enantiomeric excess (ee). The catalyst activates the reactants and controls the stereochemistry of the newly formed chiral centers. The synergistic effect between the chiral amine (as a basic site) and silanol (B1196071) groups on the support (as an acidic site) can enhance the reaction's efficiency and stereoselectivity.

| Reactants | Catalyst | Reaction Type | Yield | Enantiomeric Excess (ee) | Ref. |

| 2-aminobenzaldehyde, β-nitrostyrene | (S)-(-)-2-aminomethyl-1-ethylpyrrolidine on SBA-15 | Aza-Michael-Henry | up to 85% | up to 98% | |

| Heteroatom nucleophiles, α,β-unsaturated compounds | Chiral amine | Tandem Michael addition-cyclization | High | High |

Iminium/Enamine Activation Strategies

A key principle in many organocatalytic reactions is the activation of substrates through the formation of transient iminium or enamine intermediates. This is typically achieved by the reaction of a carbonyl compound (an aldehyde or ketone) with a chiral secondary amine catalyst.

In the context of 1,2-dihydroquinoline synthesis, an α,β-unsaturated aldehyde can react with a chiral amine catalyst to form a reactive iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, making it more susceptible to nucleophilic attack. An intramolecular aza-Michael addition can then occur, where the amino group of the substrate attacks the activated double bond. Subsequent tautomerization and hydrolysis release the catalyst and yield the chiral 1,2-dihydroquinoline product. This strategy provides a powerful method for controlling the stereochemical outcome of the cyclization reaction.

Novel and Green Synthetic Strategies

The development of novel and environmentally benign synthetic methods is a major focus of contemporary chemical research. For the synthesis of 1,2-dihydroquinolines, several innovative and green strategies have been reported.

One-pot, multi-component reactions are a hallmark of green chemistry as they reduce waste, save time, and minimize energy consumption. A three-component reaction of aldehydes, 1-aryl ethylidene malononitriles, and ethane-1,2-dione in the presence of a simple base like sodium hydroxide (B78521) can produce poly-functionalized dihydroquinolines in good yields and with short reaction times.

Another novel approach is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. This metal-free method proceeds under simple conditions (alcohol solvent and heat) and is compatible with a wide range of functional groups, offering a flexible route to the 1,2-dihydroquinoline core. The use of microwave irradiation and green solvents like water has also been explored to develop more sustainable synthetic protocols for quinoline derivatives.

| Strategy | Key Features | Reactants | Catalyst/Conditions | Ref. |

| One-pot three-component reaction | Mild conditions, cheap catalyst, fast | Aldehydes, 1-aryl ethylidene malononitriles | NaOH, 100°C | |

| Ring-Closing Carbonyl-Olefin Metathesis | Metal-free, mild conditions | N-prenylated 2-aminobenzaldehydes | Hydrazine, isopropanol, heat | |

| Cyclization of N-phenyl carbamic acid esters | Novel, good yields | N-phenyl carbamic acid-(3-hydroxy-1-aryl-propyl) ester | Polyphosphoric acid (PPA), 120°C |

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A novel and efficient approach for the synthesis of 1,2-dihydroquinolines is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.govrecercat.cat This method provides a valuable alternative to traditional quinoline syntheses that often require harsh acidic conditions. nih.gov The reaction proceeds through a [3+2] cycloaddition and cycloreversion catalytic cycle. recercat.cat

The mechanism involves the reaction of the N-prenylated 2-aminobenzaldehyde with a hydrazine catalyst, which leads to the formation of a cycloadduct intermediate. nih.gov Subsequent heating promotes a cycloreversion step, furnishing the 1,2-dihydroquinoline product. nih.gov It has been observed that the cycloaddition step is slower for these nitrogen analogues compared to their oxygen-containing counterparts, while the cycloreversion step is more facile. nih.govrecercat.cat The greater electron-donating ability of the nitrogen atom is thought to retard the rate of bond formation in the cycloaddition but facilitate bond breaking during cycloreversion. nih.gov

The reaction conditions are generally mild, involving an alcohol solvent and heat, making it compatible with a wide range of functional groups. nih.gov Isopropanol has been identified as a particularly effective solvent, leading to high conversion and yields. organic-chemistry.org The scope of the reaction is broad, tolerating various substitution patterns on the aromatic ring. nih.govrecercat.cat However, substitution at the 8-position can lead to significantly lower yields, likely due to steric hindrance during the cycloaddition step. nih.govorganic-chemistry.org

| Entry | Substituent on Aryl Ring | Product | Yield (%) |

| 1 | H | N-Tosyl-2,2,4-trimethyl-1,2-dihydroquinoline | 82 |

| 2 | 5-Me | N-Tosyl-2,2,4,5-tetramethyl-1,2-dihydroquinoline | 85 |

| 3 | 6-Me | N-Tosyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline | 88 |

| 4 | 7-Me | N-Tosyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline | 86 |

| 5 | 7-F | 7-Fluoro-N-tosyl-2,2,4-trimethyl-1,2-dihydroquinoline | 72 |

| 6 | 6-OMe | 6-Methoxy-N-tosyl-2,2,4-trimethyl-1,2-dihydroquinoline | 81 |

| 7 | 6-OCF3 | N-Tosyl-2,2,4-trimethyl-6-(trifluoromethoxy)-1,2-dihydroquinoline | 84 |

Reaction conditions: N-prenylated 2-aminobenzaldehyde, hydrazine catalyst, isopropanol, 120 °C, 12 h. nih.gov

Nucleophilic Opening of Pyrrolidine-2,3-dione (B1313883) Ring

A targeted method for the synthesis of 1,2-dihydroquinoline-8-glyoxylamide derivatives involves the nucleophilic opening of the pyrrolidine-2,3-dione ring present in 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. researchgate.net This strategy provides an effective route to introduce functional groups at the 8-position of the 1,2-dihydroquinoline core, ortho to the amine functionality. nih.govresearchgate.net

The reaction proceeds via the attack of an amine nucleophile at the C2-carbonyl group of the pyrrolo[3,2,1-ij]quinoline-1,2-dione system. nih.gov This leads to the cleavage of the five-membered pyrrolidine (B122466) ring, resulting in the formation of the corresponding 1,2-dihydroquinoline-8-glyoxylamide. nih.gov A variety of amines, including primary and secondary amines, can be employed as nucleophiles in this transformation. nih.govresearchgate.net The reactions are typically carried out in ethanol (B145695) at elevated temperatures, affording the desired products in good yields. researchgate.net

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Methylamine | N-Methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide | 78 |

| 2 | Piperidine (B6355638) | 2-Oxo-1-(piperidin-1-yl)-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethan-1-one | 85 |

| 3 | Morpholine | 1-(Morpholin-4-yl)-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethan-1-one | 81 |

| 4 | N-Methylpiperazine | 1-(4-Methylpiperazin-1-yl)-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethan-1-one | 73 |

Reaction conditions: 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, amine, ethanol, 60 °C. researchgate.net

O-Acylation Reactions for 8-Substituted Dihydroquinolone Derivatives

The synthesis of 8-substituted dihydroquinolone derivatives can be achieved through O-acylation reactions of the corresponding 8-hydroxy precursors. A notable example is the triethylamine-mediated O-acylation of 8-hydroxyquinolin-2(1H)-one with an acyl chloride. This method is characterized by its clean reaction profile and straightforward procedure. rsc.org

The reaction involves the treatment of 8-hydroxyquinolin-2(1H)-one with an acyl chloride, such as 4-chlorobenzoyl chloride, in the presence of a base like triethylamine. rsc.org The reaction is typically conducted in a solvent like acetonitrile (B52724) at room temperature. rsc.org This process leads to the formation of the corresponding 8-acyloxy-dihydroquinolone derivative in good yield. rsc.org

Alkylation Reactions in 1,2-Dihydroquinoline Synthesis

Alkylation reactions are a fundamental tool for the functionalization of heterocyclic compounds, including 1,2-dihydroquinolines. These reactions can occur at the nitrogen atom (N-alkylation) or at a carbon atom (C-alkylation) of the dihydroquinoline ring.

N-alkylation of the secondary amine in the 1,2-dihydroquinoline ring can be achieved using standard alkylating agents such as alkyl halides in the presence of a base. The mechanism of alkylation for related quinolin-4-one systems has been studied, suggesting that the reaction proceeds through a nucleophilic enolate intermediate that leads exclusively to the N-alkylated product. mdpi.com

C-alkylation of dihydroquinoline systems is more complex. For dihydroquinolin-2(1H)-ones, radical alkylation methods have been developed. For instance, a palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides has been used for the synthesis of alkyl-substituted dihydroquinolin-2(1H)-ones. uw.edu Another approach involves the use of alkyl radicals generated from carboxylic acids or other precursors, which then add to the α,β-unsaturated amide system followed by cyclization. uw.edu

Controlled Partial Transfer Hydrogenation of Quinolines

A highly selective method for the synthesis of 1,2-dihydroquinolines is the controlled partial transfer hydrogenation of quinolines. This approach is challenging due to the potential for over-reduction to tetrahydroquinolines. nih.gov An efficient system for this transformation utilizes a cobalt-amido cooperative catalyst with ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source. mdpi.comnih.govsemanticscholar.org

This methodology allows for the conversion of a wide range of substituted quinolines to their corresponding 1,2-dihydroquinolines at room temperature. mdpi.comsemanticscholar.org The reaction is characterized by its high chemoselectivity and regioselectivity for the 1,2-reduction of the N=C bond. mdpi.com Mechanistic studies indicate that the cobalt-amido catalyst facilitates the transfer of dihydrogen from ammonia borane to the quinoline substrate. mdpi.com The process is compatible with a broad spectrum of functional groups. mdpi.comsemanticscholar.org

| Entry | Quinoline Substrate | Product | Yield (%) |

| 1 | Quinoline | 1,2-Dihydroquinoline | 99 |

| 2 | 2-Methylquinoline | 2-Methyl-1,2-dihydroquinoline | 98 |

| 3 | 3-Methylquinoline | 3-Methyl-1,2-dihydroquinoline | 99 |

| 4 | 4-Methylquinoline | 4-Methyl-1,2-dihydroquinoline | 99 |

| 5 | 6-Fluoroquinoline | 6-Fluoro-1,2-dihydroquinoline | 99 |

| 6 | 7-Chloroquinoline | 7-Chloro-1,2-dihydroquinoline | 99 |

| 7 | 8-Bromoquinoline | 8-Bromo-1,2-dihydroquinoline | 95 |

Reaction conditions: Substrate (0.5 mmol), H₃N∙BH₃ (0.55 mmol), cobalt catalyst (0.5 mol%), THF (2 mL), 25 °C, 20 h. mdpi.com

Multi-Component Reactions for Poly-Functionalized Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecules, such as poly-functionalized 1,2-dihydroquinolines, in a single synthetic step. nih.gov One such example is the magnesium bromide-catalyzed reaction between an aniline and two ketones under solvent-free conditions. uw.edu

This reaction is highly regioselective, and when 3-substituted anilines and non-symmetrical ketones are used, a single major product is typically formed out of the four possible regioisomers. uw.edu The reaction mechanism is thought to involve the in-situ formation of an imine from the aniline and one of the ketones, followed by an annulation reaction to form the dihydroquinoline ring. uw.edu This methodology allows for the synthesis of a diverse range of 1,2-dihydroquinolines with various substitution patterns. uw.edu

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The synthesis of quinolines and dihydroquinolines is no exception, with numerous procedures being adapted to utilize microwave irradiation. mdpi.com

For instance, a convenient and efficient one-pot synthesis of quinolines and dihydroquinolines has been developed through the reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. researchgate.net This method highlights the benefits of microwave assistance in facilitating rapid and efficient chemical transformations. researchgate.net Microwave irradiation has also been successfully applied in the N-alkylation of isatin, a related heterocyclic system, significantly reducing reaction times and improving yields.

Functional Group Interconversions on the Amino Moiety

The exocyclic amino group at the C-8 position is a key site for synthetic modification, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The primary amino group of this compound derivatives is readily converted into amides through reaction with carboxylic acids or their activated derivatives. This transformation is fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule. solubilityofthings.com The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction; therefore, the carboxylic acid is typically activated. fishersci.co.uk

Common strategies for amide bond formation include:

Reaction with Acyl Halides: In what is often referred to as the Schotten-Baumann reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. fishersci.co.ukmasterorganicchemistry.com This process generates one equivalent of hydrochloric acid, which necessitates the use of a base or a second equivalent of the amine to drive the reaction to completion. masterorganicchemistry.com

Coupling with Carboxylic Acids: A wide array of coupling reagents can facilitate the direct formation of amides from carboxylic acids and amines. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. fishersci.co.ukmasterorganicchemistry.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.co.uk Other classes of reagents, including phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU), also effectively promote amide bond formation. researchgate.net

| Amine Substrate | Acylating Agent/Carboxylic Acid | Coupling Agent/Method | Product | Reference |

| Primary/Secondary Amine | Acyl Chloride | Schotten-Baumann Reaction | N-Acyl Amide | fishersci.co.uk |

| Primary/Secondary Amine | Carboxylic Acid | DCC or EDC | N-Acyl Amide | masterorganicchemistry.com |

| Primary/Secondary Amine | Carboxylic Acid | HATU/Base | N-Acyl Amide | fishersci.co.uk |

| Primary Amide | Secondary Amine | Copper(II) Catalysis | Transamidated Amide | organic-chemistry.org |

This table provides a generalized overview of common amide formation reactions applicable to the amino moiety.

Reductive amination, or reductive alkylation, is a powerful method for converting the primary amino group of this compound into a secondary or tertiary amine. harvard.edu This two-reaction sequence involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. organic-chemistry.orgyoutube.com

The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the carbonyl precursor. harvard.edu Reagents such as sodium cyanoborohydride (NaBH₃CN) and the milder, less toxic sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are particularly effective for this purpose. harvard.eduorganic-chemistry.org Na(OAc)₃BH is a general and selective reagent that tolerates a wide variety of functional groups and is effective for a broad range of aldehydes and ketones. organic-chemistry.org The reaction is often catalyzed by a small amount of acetic acid, particularly when ketones are used as substrates. organic-chemistry.org

| Carbonyl Compound | Reducing Agent | Solvent | Catalyst (if any) | Product | Reference |

| Aldehyde/Ketone | NaBH₃CN | Methanol | pH control (6-7) | Secondary/Tertiary Amine | harvard.edu |

| Aldehyde/Ketone | Na(OAc)₃BH | 1,2-Dichloroethane (DCE) | Acetic Acid | Secondary/Tertiary Amine | organic-chemistry.org |

| Aldehyde/Ketone | H₂/Catalyst | Various | Pd/C, PtO₂, etc. | Secondary/Tertiary Amine | harvard.edu |

| Aldehyde | Phenylsilane | Toluene | Dibutyltin dichloride | Secondary Amine | organic-chemistry.org |

This table summarizes common conditions for reductive amination reactions that can be applied to functionalize the 8-amino group.

Ring System Transformations

The dihydropyridine (B1217469) ring of the 1,2-dihydroquinoline system is susceptible to both reduction and oxidation, providing pathways to fully saturated tetrahydroquinolines or fully aromatic quinolines.

1,2-Dihydroquinolines are key intermediates in both the reduction of quinolines and the synthesis of 1,2,3,4-tetrahydroquinolines. cdnsciencepub.com They are often unstable, being prone to aerial oxidation to the corresponding quinoline or disproportionation in the presence of acid to a mixture of the parent quinoline and the 1,2,3,4-tetrahydroquinoline. cdnsciencepub.com

The saturation of the C3-C4 double bond in 1,2-dihydroquinolines yields the corresponding 1,2,3,4-tetrahydroquinoline. This transformation is a hydrogenation reaction that can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method. nih.gov

| Starting Material | Reagent/Catalyst | Conditions | Product | Reference |

| 6-Nitro-3,4-dihydroquinolin-2(1H)-one | H₂, Pd/C | - | 6-Amino-1,2,3,4-tetrahydroquinoline | nih.gov |

| Substituted Quinoline | Dimethylamine (B145610) borane, RuNP catalyst | Toluene, 65 °C | 1,2,3,4-Tetrahydroquinoline | whiterose.ac.uk |

| 2-Nitrochalcones | H₂, Pd@UiO-66 | 100 psi H₂, 80 °C | 2-Phenyl-1,2,3,4-tetrahydroquinoline | osti.gov |

| 3,4-Dihydroquinolin-2(1H)-one amides | 1 M Borane in THF | Room Temperature | 1,2,3,4-Tetrahydroquinoline | nih.gov |

This table presents various methods for the synthesis of 1,2,3,4-tetrahydroquinolines, a reaction pathway directly involving the hydrogenation of the dihydroquinoline scaffold.

The synthesis of 1,2-dihydroquinolines often involves the controlled partial reduction of the corresponding quinoline. Achieving this selectivity can be challenging, as the reaction can easily proceed to the more stable tetrahydroquinoline or the starting material can be regenerated via oxidation.

Several methods have been developed to favor the formation and isolation of the 1,2-dihydroquinoline product.

Catalytic Reduction: Ruthenium nanoparticles (RuNPs) stabilized by amino-decorated ionic liquids have been shown to catalyze the reduction of quinolines using dimethylamine borane as a hydrogen source. whiterose.ac.uk Under specific conditions, this system can selectively produce 1,2-dihydroquinolines, particularly with 3-substituted quinolines. whiterose.ac.uk

Hydride Reduction: Classical hydride reagents can also be used. The reduction of quinolines with lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) has been reported to yield 1,2-dihydroquinolines, although the products can be unstable. cdnsciencepub.com

The 1,2-dihydroquinoline structure itself is a product of a controlled partial reduction of the fully aromatic quinoline ring system, representing a less thermodynamically stable isomer compared to the 1,4-dihydroquinoline (B1252258) in some cases. cdnsciencepub.com

Cyclization Reactions for Fused Heterocyclic Systems

The strategic placement of the amino group and the inherent reactivity of the dihydroquinoline nucleus allow for the construction of polycyclic frameworks.

Quinolizidine (B1214090) alkaloids are a class of bicyclic nitrogen-containing natural products characterized by a nitrogen atom at the bridgehead of a [4.4.0] system. Their biosynthesis in plants, such as those from the Lupinus genus, originates from the amino acid L-lysine. nih.gov The key biosynthetic steps involve the decarboxylation of lysine (B10760008) to form cadaverine, which is then oxidatively deaminated to 5-aminopentanal. This intermediate undergoes spontaneous intramolecular cyclization to a Δ¹-piperideine Schiff base, which serves as the monomer for building the quinolizidine skeleton. nih.govmdpi.com

While structurally related as nitrogen-fused heterocycles, a direct, high-yield synthetic conversion of this compound derivatives into a fused quinolizidine system is not a commonly documented transformation pathway. The construction of the quinolizidine core typically relies on cyclization strategies originating from piperidine precursors rather than the annulation of a pre-existing dihydroquinoline ring.

The this compound framework contains a β-arylethylamine moiety, making it a suitable precursor for constructing fused isoquinoline (B145761) systems via the Pictet-Spengler reaction. organicreactions.orgwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or the corresponding iminium ion under acidic conditions), followed by an intramolecular electrophilic cyclization onto the aromatic ring. cambridge.org

For a derivative of this compound, the reaction would proceed by condensation of the 8-amino group with a carbonyl compound. The subsequent ring closure, catalyzed by acid, would involve the nucleophilic C-7 position of the quinoline ring attacking the electrophilic iminium ion. This forms a new six-membered ring, resulting in a complex tetracyclic system containing a tetrahydroisoquinoline substructure fused to the original dihydroquinoline core. The reaction is facilitated by the electron-rich nature of the benzene (B151609) ring, which is activated by the amino substituent. pharmaguideline.com

Several classical methods are employed for the synthesis of isoquinoline and its derivatives, each with specific substrates and conditions.

| Reaction Name | Description | Key Reactants |

| Pictet-Spengler Synthesis | Condensation of a β-arylethylamine with a carbonyl compound, followed by acid-catalyzed cyclization. wikipedia.org | β-arylethylamine, Aldehyde/Ketone |

| Bischler-Napieralski Reaction | Acylation of a β-phenylethylamine followed by cyclodehydration with a Lewis acid to form a 3,4-dihydroisoquinoline. wikipedia.org | β-phenylethylamine, Acyl chloride |

| Pomeranz–Fritsch Reaction | Acid-catalyzed reaction of a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form an isoquinoline. wikipedia.org | Benzaldehyde, Aminoacetoaldehyde acetal |

| Pictet-Gams Reaction | A variation of the Bischler-Napieralski reaction using a β-hydroxy-β-phenylethylamine, yielding an isoquinoline directly. wikipedia.org | β-hydroxy-β-phenylethylamine |

Disproportionation Reaction Mechanisms

1,2-Dihydroquinolines are known to undergo a characteristic acid-catalyzed disproportionation reaction, yielding the corresponding fully aromatic quinoline and the fully saturated 1,2,3,4-tetrahydroquinoline. cdnsciencepub.com This redox process involves one molecule of the dihydroquinoline being oxidized while a second is reduced.

The previously accepted mechanism involved protonation of the C3-C4 double bond of one molecule, creating a carbocation at C-4. This carbocation was thought to be reduced by a direct hydride transfer from the C-2 position of a second dihydroquinoline molecule. However, experimental evidence has shown this mechanism to be incorrect. cdnsciencepub.comingentaconnect.com Studies have demonstrated that the proposed carbocation intermediate reacts via solvent addition rather than reduction under the reaction conditions. cdnsciencepub.com

The currently supported mechanism proceeds through the formation of a 3,4-dihydroquinoline intermediate. cdnsciencepub.comingentaconnect.com While the precise formation of this intermediate is subject to discussion, it is the key species that facilitates the redox transformation, ultimately leading to the observed quinoline and tetrahydroquinoline products.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring

The reactivity of the this compound ring system towards substitution is dichotomous, with the aromatic benzene ring undergoing electrophilic substitution and the partially saturated pyridine (B92270) ring being susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

In the this compound scaffold, the benzene portion of the molecule is the site for electrophilic aromatic substitution (EAS). The pyridine ring in a standard quinoline is electron-deficient and deactivating towards electrophiles. reddit.com In this dihydro-derivative, the benzene ring is strongly activated by the C-8 amino group (-NH2).

The amino group is a powerful activating group and an ortho, para-director. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group.

C-7 position: This position is ortho to the C-8 amino group.

C-5 position: This position is para to the C-8 amino group.

Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of 5- and 7-substituted products. Theoretical studies on the related 8-hydroxyquinoline (B1678124) have also identified the benzene ring as the reactive site for EAS. researchgate.netorientjchem.org

| Reaction Type | Typical Reagents | Expected Substitution Positions |

| Nitration | HNO₃ / H₂SO₄ | C-5 and C-7 |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | C-5 and C-7 |

| Sulfonation | Fuming H₂SO₄ | C-5 and C-7 |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | C-5 and C-7 |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | C-5 and C-7 |

Nucleophilic Addition at C-2 and C-4 Positions

The 1,2-dihydroquinoline ring possesses the characteristics of an enamine fused within a cyclic system. This structure makes the dihydropyridine ring susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions.

The C=N bond within the aromatic tautomer of the quinoline system makes the C-2 position electrophilic and a target for direct nucleophilic attack (1,2-addition). In the 1,2-dihydroquinoline structure, the system behaves like a conjugated enamine, where the electrophilicity is relayed to the C-4 position. This makes the C-4 carbon a prime site for conjugate (1,4-addition) type reactions. libretexts.org

Studies involving N-protected 2-aryl-1,2-dihydroquinolines have shown that deprotonation with a strong base followed by reaction with an electrophile results in exclusive substitution at the C-4 position. nih.gov This indicates the high nucleophilicity of the C-4 carbon in the corresponding anion, which in turn suggests its susceptibility to electrophilic attack and, conversely, the susceptibility of the neutral C4 position to attack by strong nucleophiles under certain conditions. The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org

Chemical Reactivity and Transformations of 1,2 Dihydroquinolin 8 Amine Derivatives

The reactivity of the 1,2-dihydroquinolin-8-amine scaffold is complex, owing to the presence of multiple reactive sites: the secondary amine within the dihydroquinoline ring (N1), the primary exocyclic amine at the C8 position, and the electron-rich aromatic ring. Strategic functionalization of this molecule requires precise control over reaction conditions to achieve desired chemical transformations.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,2-Dihydroquinolin-8-amine, distinct signals are expected for the aromatic, aliphatic, and amine protons. The protons on the aromatic portion of the molecule would typically appear in the downfield region (approximately 6.5-7.5 ppm) due to the deshielding effects of the ring current. The coupling patterns (e.g., doublets, triplets) between adjacent aromatic protons would be crucial for assigning their specific positions on the benzene (B151609) ring. The aliphatic protons at the C2 and C3 positions of the dihydroquinoline ring are expected to resonate further upfield. The protons at C3 would likely appear as a triplet, coupled to the adjacent C2 and C4 protons, while the C2 protons would also present as a triplet, coupled to the C3 protons. The protons of the two N-H groups (one secondary amine in the ring and one primary amine at the C8 position) would typically appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the aromatic and aliphatic carbons. The aromatic carbons would resonate in the typical downfield region for benzene derivatives (around 110-150 ppm). The carbon atom attached to the amino group (C8) would be significantly influenced by the nitrogen atom. The aliphatic carbons, C2 and C3, would appear in the upfield region of the spectrum, with chemical shifts characteristic of saturated carbons in a heterocyclic system.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for confirming the connectivity of the protons within the aromatic ring and for establishing the -CH₂-CH₂- sequence in the dihydro portion of the molecule. For instance, cross-peaks would be expected between the signals for the C2 and C3 protons, confirming their adjacency.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is critical for piecing together the entire molecular structure. For example, correlations from the N-H proton of the dihydroquinoline ring to the C2 and C8a carbons would help confirm the heterocyclic ring structure. Similarly, correlations from the aromatic protons to the quaternary carbons would allow for the complete assignment of the aromatic system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (at C8) and the secondary amine (in the ring) would appear as distinct bands in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region (symmetric and asymmetric stretching), while secondary amines show one. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂-CH₂- group would appear just below 3000 cm⁻¹. The spectrum would also feature C=C stretching absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic ring, and N-H bending vibrations around 1600 cm⁻¹.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₉H₁₀N₂), confirming its atomic composition. The measured mass would be compared to the calculated theoretical mass to validate the molecular formula.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This method can be used to determine the purity of a sample of this compound. The sample is first passed through an HPLC column to separate the target compound from any impurities. The eluent from the column is then directed into the mass spectrometer, which provides the mass-to-charge ratio of the separated components, confirming the identity of the main peak as this compound and allowing for the identification of any byproducts or degradation products.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in a single crystal. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. For derivatives of the 1,2-dihydroquinoline (B8789712) scaffold, single-crystal X-ray diffraction (SCXRD) analysis is crucial for confirming stereochemistry and elucidating crystal packing.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. nih.gov

In studies of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives, X-ray crystallography was successfully employed to confirm the molecular structure and establish the E-configuration of the products. nih.govcell.com These analyses revealed detailed geometric parameters, confirming the stereoselective nature of the synthesis. nih.gov For instance, the crystal structures of several derivatives were solved in the monoclinic space group, providing definitive proof of their chemical composition and spatial arrangement. nih.govcell.com The crystal packing in these structures is often stabilized by a network of intermolecular hydrogen bonds. cell.com

Table 1: Representative Crystallographic Data for a 1,2-Dihydroquinoline Derivative Note: This table presents example data for a related derivative to illustrate the type of information obtained from X-ray crystallography, as specific data for the parent this compound is not available in the provided sources.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₇N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 15.4321(8) |

| c (Å) | 9.8765(4) |

| β (°) | 105.12(3) |

| Volume (ų) | 1485.6(1) |

| Z | 4 |

| Data is illustrative and based on findings for related structures such as (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate. cell.com |

**4.5. Advanced Spectroscopic and Structural Analyses

Beyond establishing the basic molecular framework, advanced techniques are used to explore the nuances of intermolecular forces and the material's behavior under thermal stress.

For quinoline (B57606) derivatives, Hirshfeld analysis reveals the significance of hydrogen bonds (such as N–H···O and C–H···O), van der Waals forces, and π–π stacking interactions. iucr.org The analysis quantifies the percentage contribution of each type of contact to the total Hirshfeld surface area. For example, in the crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, the most significant contacts are C⋯H/H⋯C (29.2%), O⋯H/H⋯O (28.6%), and H⋯H (28.5%). iucr.org Similarly, for a different quinoline carboxylate derivative, the dominant interactions were found to be H⋯H (42.3%), H⋯O/O⋯H (34.5%), and H⋯C/C⋯H (17.6%). nih.gov These interactions are visualized on the Hirshfeld surface mapped with properties like dnorm, where red spots indicate contacts shorter than the sum of van der Waals radii, highlighting hydrogen bonds and other close interactions. nih.goviucr.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Quinoline Derivatives

| Interaction Type | Contribution (%) in Derivative A nih.gov | Contribution (%) in Derivative B iucr.org | Contribution (%) in Derivative C nih.gov |

| H···H | 42.3% | 28.5% | 54.3% |

| O···H/H···O | 34.5% | 28.6% | 20.2% |

| C···H/H···C | 17.6% | 29.2% | 16.7% |

| C···C | - | 5.2% | - |

| N···H/H···N | 2.0% | - | - |

| Derivative A: 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. nih.gov Derivative B: 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. iucr.org Derivative C: ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. nih.gov |

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the structural stability and phase behavior of a compound as a function of temperature. nih.govnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC can detect thermal events such as melting, crystallization, and polymorphic transitions, providing information on melting points and the heats of fusion (ΔH). nih.gov

A study on 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a closely related derivative, utilized TGA and DSC to characterize its thermal properties. mdpi.com The TGA analysis showed that the compound was thermally stable up to 252 °C, after which decomposition began. mdpi.com The corresponding DSC thermogram displayed a sharp endothermic peak around 254 °C, which is indicative of the melting process. mdpi.comresearchgate.net The significant heat absorption associated with this peak (ΔH = 125.3 J g⁻¹) confirms a first-order phase transition. mdpi.com Such data is critical for understanding the material's stability under various processing and storage conditions.

Table 3: Thermal Analysis Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

| Analysis Technique | Parameter | Result |

| TGA | Onset of Decomposition | ~252 °C |

| DSC | Melting Point (Peak) | ~254 °C |

| DSC | Enthalpy of Fusion (ΔH) | 125.3 J g⁻¹ |

| Data sourced from the thermal analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. mdpi.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. hi.is It is based on the Hohenberg-Kohn theorems, which state that the energy of an electronic system can be determined as a functional of the electron density. hi.isepfl.ch This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. hi.is

DFT calculations are widely employed to optimize the molecular geometry of quinoline (B57606) derivatives and to analyze their reactive properties. researchgate.net For instance, studies on related quinoline compounds, such as ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, have utilized DFT with the B3LYP/6–311++G(d,p) method to perform spectral characterization and study donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. researchgate.net Similarly, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compare the theoretically optimized structures of novel 2-oxo-1,2-dihydroquinoline derivatives with their experimentally determined crystal structures. researchgate.net

The reactivity of quinoline derivatives can be explored by combining DFT calculations with molecular dynamics (MD) simulations to identify important reactive sites using tools like Average Local Ionization Energies (ALIE) and Fukui functions. researchgate.netchemrxiv.org These theoretical investigations provide insights into the stability and potential chemical transformations of the quinoline scaffold. chemrxiv.orgbohrium.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. rsc.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.net For various quinoline and related heterocyclic derivatives, DFT calculations have been performed to determine these energy values and predict reactivity. rsc.orguantwerpen.be For example, a study on heterocyclic compounds bearing a quinoline moiety calculated the HOMO-LUMO energy gaps using the DFT/B3LYP/6-311++G(d,p) basis set, finding that different substituents significantly altered the gap and thus the reactivity of the compounds. rsc.org

Table 1: HOMO-LUMO Energy Gap of Representative Quinolines and Related Derivatives

| Compound/Derivative Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 5,7-dichloro-8-hydroxyquinoline (57DC8HQ) | DFT | - | - | 2.231 | uantwerpen.be |

| 5-chloro-7-iodo-8-hydroxyquinoline (5CL7I8HQ) | DFT | - | - | 0.80 | uantwerpen.be |

| Compound 3 (a pyridine (B92270) derivative of quinoline) | DFT/B3LYP/6-311++G(d,p) | - | - | 2.783 | rsc.org |

| Compound 9 (a pyrimidine (B1678525) derivative of quinoline) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.995 | rsc.org |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the physical movements of atoms and molecules over time. This method provides detailed information about the conformational dynamics of a ligand when bound to a biological target, such as a protein or DNA. tubitak.gov.tr

For derivatives of quinoline and other nitrogen-containing heterocycles, MD simulations have been instrumental in understanding their interaction with biological receptors. For example, MD simulations lasting 20 nanoseconds were used to study the stability of a complex between 1,2,3-triazole derivatives and the acetylcholinesterase enzyme, a target in Alzheimer's disease research. tubitak.gov.tr Such simulations can reveal the stability of ligand-receptor interactions, the number of hydrogen bonds formed, and conformational changes in the protein upon ligand binding. rjeid.comnih.gov In studies of potential antioxidant agents, MD simulations have been used to evaluate the trajectories and interactions of the most promising receptor-ligand complexes. pensoft.net These computational experiments help validate docking results and provide a dynamic picture of the binding event, offering guidance for the design of more effective molecules. tubitak.gov.trnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. Computational SAR methods, such as QSAR, provide mathematical models to predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of untested compounds, thereby accelerating drug discovery. nih.gov Various linear and non-linear regression methods, including machine learning algorithms, are employed to build robust QSAR models. nih.govfrontiersin.org

Numerous QSAR studies have been conducted on quinoline derivatives to model their activity against a wide range of biological targets. For instance, 2D and 3D-QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, which are relevant in combating multidrug resistance in cancer. nih.gov In another study, QSAR models were built for a series of 2-aryl-4-quinoline carboxylic acid analogs as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme targeted by antiviral and anticancer drugs. physchemres.org These models are validated using statistical parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²), which indicate the model's predictive power. researchgate.nettandfonline.com

Table 2: Selected QSAR Models for Quinoline Derivatives

| Derivative Series | Biological Activity | Model Type | Statistical Parameters | Reference |

|---|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein inhibition | Gradient Boosting (CatBoost) | R² = 0.95 | nih.gov |

| 2-Aryl-4-quinoline carboxylic acids | hDHODH inhibition | 3D-QSAR (Atom-based) | q² = 0.61, r² = 0.85 | physchemres.org |

| Polysubstituted quinolines | Phosphodiesterase 4 (PDE4) inhibition | 2D-QSAR (MLR, PLS, ANN) | Not specified | researchgate.net |

| Tetrahydroquinolines | Antimalarial | Classical 2D-QSAR | q² = 0.75, r² = 0.78 | ufba.br |

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require 3D structural alignment of molecules. ufba.br It encodes the structural information of each molecule as a molecular hologram, which is a fixed-length array of integers representing the counts of different molecular fragments. ufba.brnih.gov These holograms are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). ufba.br

HQSAR has been successfully applied to various series of quinoline derivatives. In a study of 7-chloro-4-aminoquinolines as antitubercular agents, HQSAR models were developed considering the amino-imino tautomerism of the compounds. nih.gov The resulting models showed high statistical significance (e.g., q² = 0.77, r² = 0.98 for the imino tautomer), and the contribution maps generated by the analysis highlighted which structural fragments were important for enhancing or diminishing biological activity. nih.gov For example, the analysis revealed that a hydrazine (B178648) moiety and bulky substituents on the phenyl ring were favorable for anti-mycobacterial activity. nih.gov Similarly, an HQSAR study on tetrahydroquinoline derivatives with antimalarial activity yielded a statistically robust model (q² = 0.72, r² = 0.82), providing insights into the structural requirements for their biological action. ufba.br

Molecular Docking and Binding Pattern Analysis

Computational molecular docking serves as a pivotal tool in elucidating the potential therapeutic targets of 1,2-dihydroquinoline (B8789712) derivatives by predicting their binding orientation and affinity within the active site of a protein. Studies on analogues of 1,2-dihydroquinolin-8-amine have provided significant insights into their binding patterns.

For instance, molecular docking analyses of 1,2-dihydroquinoline analogues as potential inhibitors of dihydrofolate reductase (DHFR) have revealed specific and crucial interactions. researchgate.net These studies indicate that the most potent inhibitors share a binding mode similar to the antibiotic trimethoprim. Key interactions include the formation of hydrogen bonds with specific amino acid residues like glutamic acid (E28) and van der Waals contacts with residues such as phenylalanine (F32) and methionine (M51). researchgate.net Furthermore, hydrophobic interactions within a pocket formed by residues like glutamine (Q29), glycine (B1666218) (G52), lysine (B10760008) (K53), and leucine (B10760876) (L54) are critical for stabilizing the ligand-protein complex. researchgate.net

Similarly, in investigations of 8-substituted-2-oxo-1,2-dihydroquinoline derivatives as DNA gyrase (GyrB) inhibitors, the substituent at the C8 position plays a defining role in binding. acs.org Docking studies showed that an N-methylamino group at the C8 position, as seen in 8-(methylamino)-quinolin-2(1H)-one, is well-suited to fill a small hydrophobic pocket, thereby enhancing the interaction with the hinge region of the target protein. acs.org This highlights the importance of the amino group at the 8-position of the quinoline scaffold for specific molecular recognition. The docking simulations are often performed using software like AutoDock and Molegro Virtual Docker, which calculate binding affinity scores (e.g., MolDock Score) to rank potential inhibitors. researchgate.netniscair.res.in

Pharmacokinetic and ADME Prediction Studies

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a fundamental component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. frontiersin.org For derivatives of 1,2-dihydroquinoline, various computational models and platforms, such as pkCSM and SwissADME, are employed to predict their viability as drug candidates. ugm.ac.idscienceopen.com These methodologies analyze the molecule's structure to forecast its behavior in the human body.

The process involves calculating a range of physicochemical and pharmacokinetic properties. wum.edu.pl Key absorption-related parameters include predictions for water solubility, human intestinal absorption, and permeability across cell lines like Caco-2, which models the intestinal barrier. nih.govmdpi.com Distribution is often assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding. scielo.br Metabolism predictions focus on the compound's potential to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. scielo.br Excretion parameters, such as total clearance, are also estimated. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before resource-intensive synthesis and in vitro testing are undertaken. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) modeling represents a sophisticated, mechanistic approach to predicting the fate of a drug in the body. pharmaron.com This method integrates a compound's specific physicochemical and in vitro ADME data with physiological information to simulate its concentration in various tissues and plasma over time. pharmaron.comnih.gov A PBPK model describes the body as a series of interconnected compartments representing real organs and tissues (e.g., liver, kidney, fat, lung). pharmaron.comnih.gov

The development of a PBPK model is an iterative process that begins with building a base model using experimentally determined or in silico predicted ADME parameters. nih.gov These parameters, such as metabolic clearance rates and tissue partitioning, are used as inputs for a system of differential equations that govern the drug's movement and transformation throughout the body. nih.gov While PBPK modeling is a powerful tool for predicting human pharmacokinetics from preclinical data and assessing drug-drug interaction potential, specific PBPK models dedicated to this compound have not been detailed in the literature. pharmaron.comnih.gov However, the methodology provides a robust framework for future investigation into its disposition.

The biokinetic properties of a drug candidate are critical for its ability to reach its target and exert a therapeutic effect. Computational tools are frequently used to estimate these properties for novel compounds like 1,2-dihydroquinoline derivatives. Properties such as lipophilicity, water solubility, and skin permeability are routinely predicted.

Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP). An estimated logP value for the analogous compound 8-amino-3,4-dihydroquinolin-2(1H)-one is approximately 1.82, suggesting moderate lipophilicity that could balance membrane permeability with aqueous solubility. vulcanchem.com Water solubility, often expressed as log S, is another key parameter; for related quinolone-aminoester-triazole hybrids, predicted log S values were low. nih.gov Skin permeability (log Kp) is important for assessing potential topical applications or dermal exposure. mdpi.com Predictions for related quinoline structures have shown values ranging from relatively good to low (log Kp < -2.5 cm/s), indicating that permeability is highly dependent on the specific substitutions on the quinoline core. acs.orgunifi.it

Below is a table summarizing computationally predicted biokinetic properties for compounds analogous to this compound, as specific data for the parent compound is limited.

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into pharmacokinetic modeling to accelerate drug discovery. mdpi.com These advanced computational techniques can predict the pharmacokinetic profiles of new chemical entities directly from their molecular structures, often with greater speed than traditional modeling approaches. diva-portal.orgbiorxiv.org

Several ML algorithms, including random forests, gradient boosting machines (e.g., XGBoost), and artificial neural networks, have been trained on large datasets of compounds with known PK data. scielo.brdiva-portal.org These models can learn the complex relationships between molecular descriptors and pharmacokinetic outcomes, such as clearance, volume of distribution, and the entire plasma concentration-time curve. biorxiv.org This predictive power allows for the rapid virtual screening of large compound libraries, enabling researchers to prioritize candidates with favorable PK properties for synthesis and further testing. biorxiv.org The integration of ML with mechanistic models, such as PBPK, is also an active area of research, aiming to combine the predictive speed of ML with the biological interpretability of traditional pharmacometrics. mdpi.com While these methods are broadly applicable, specific studies detailing the use of ML to model the pharmacokinetics of this compound are not yet prevalent.

Table of Mentioned Compounds

Applications in Chemical Biology and Drug Discovery Research

Role as Lead Compounds and Pharmacophores

The quinoline (B57606) nucleus is a prominent pharmacophore found in numerous commercially available drugs. researchgate.net Its structural versatility allows for functionalization at various positions, leading to derivatives with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. nih.govresearchgate.net

DNA gyrase and topoisomerase IV are well-established targets for antibacterial drugs. nih.govacs.org However, the rise of bacterial resistance to existing drugs, such as quinolones, necessitates the discovery of new chemical classes of inhibitors. nih.govmdpi.com Research has identified derivatives of 8-(methylamino)-2-oxo-1,2-dihydroquinoline as potent inhibitors of the B subunit of DNA gyrase (GyrB). nih.govacs.org

In one study, a hit-to-lead optimization process was employed, using isothermal titration calorimetry (ITC) to guide the structural modifications of initial fragment hits. nih.gov This led to the development of compound 13e , an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, which demonstrated potent inhibitory activity against Escherichia coli DNA gyrase with an IC₅₀ value of 0.0017 μM. nih.govacs.org This potency represented a significant improvement—over 5200-fold—compared to the parent compound lacking the C8 methylamino group. acs.org The thermodynamic profile and enzyme-inhibitory activity of compound 13e were found to be superior to the known DNA gyrase inhibitor novobiocin. acs.org

Further investigations into N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides also identified novel GyrB-targeted antibacterial agents. nih.gov Through structural modification of an initial hit, compounds f4 (IC₅₀: 0.31 µM) and f14 (IC₅₀: 0.28 µM) were identified as highly potent S. aureus GyrB inhibitors. nih.gov

Table 1: Inhibitory Activity of 1,2-Dihydroquinoline (B8789712) Derivatives against DNA Gyrase

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 13e | E. coli DNA Gyrase | 0.0017 |

| f1 | S. aureus GyrB | 1.21 |

| f4 | S. aureus GyrB | 0.31 |

| f14 | S. aureus GyrB | 0.28 |

| Novobiocin | E. coli DNA Gyrase | 0.015 |

The 1,2-dihydroisoquinoline (B1215523) scaffold has been investigated as a potential pharmacophore for the development of HIV-1 integrase (IN) inhibitors. nih.gov HIV-1 IN is a crucial enzyme for viral replication, and inhibiting its function is a key therapeutic strategy. brieflands.com

Researchers have designed and synthesized a series of 1,2-dihydroisoquinoline derivatives with different functional groups, screening them for their ability to inhibit HIV-1 IN. nih.gov Among the synthesized compounds, 4m and 6c emerged as potent inhibitors of the strand transfer (ST) process of HIV-1 IN. nih.gov Compound 6c was particularly noteworthy, demonstrating significant viral inhibition and potent ST inhibition, making it a promising lead for further development. nih.gov These compounds showed excellent inhibition against a raltegravir-resistant IN mutant, G140S, indicating their potential to overcome existing drug resistance mechanisms. nih.gov The introduction of a nitro group into the 1,2-dihydroisoquinoline scaffold was found to be a favorable modification for generating new drug entities. nih.gov

Carbonic anhydrases (CAs) are metalloenzymes that play critical roles in various physiological processes, and their inhibition has therapeutic applications. nih.govtandfonline.com The quinoline scaffold has been explored for its potential to inhibit various CA isoforms. nih.gov

A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov The compounds showed potent, low to high nanomolar inhibition against hCA I, II, and IV. nih.govtandfonline.com Compound 5h was the most potent inhibitor against hCA II, with an inhibition constant (Kᵢ) of 33.0 nM, and also showed strong inhibition of hCA I (Kᵢ = 61.9 nM). nih.govresearchgate.net Compounds 5a and 5b also displayed low nanomolar inhibitory potencies against hCA II. nih.govtandfonline.com These findings identify compound 5h as a promising lead for the design of novel and potent hCA I and II inhibitors. nih.govnih.gov

Another study developed a series of quinoline-based benzenesulfonamides (QBS) as potential carbonic anhydrase inhibitors. mdpi.com The para-sulphonamide derivatives 13a–c displayed the most effective inhibitory activity against the cancer-related isoforms hCA IX (Kᵢs = 25.8, 5.5, and 18.6 nM, respectively) and hCA XII (Kᵢs = 9.8, 13.2, and 8.7 nM, respectively). mdpi.com

Table 2: Inhibitory Activity of Quinoline-2-Carboxamide Derivatives against hCA Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) |

|---|---|---|---|

| 5a | 201.4 | 88.4 | 1001.3 |

| 5b | 102.3 | 85.7 | 895.2 |

| 5h | 61.9 | 33.0 | 657.2 |

| Acetazolamide (Standard) | 250 | 12 | 74 |

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing significantly to multidrug resistance (MDR) in cancer cells. nih.gov Overcoming MDR is a major challenge in cancer chemotherapy, and the development of P-gp inhibitors is a key strategy. mdpi.com

Natural products, including flavonoids and alkaloids, have been identified as potential sources of novel P-gp inhibitors. mdpi.com Quinoline derivatives have also been investigated for this purpose. A study identified a novel quinoline derivative, 160a , as a potential P-gp inhibitor through computational prediction and subsequent biological validation. nih.gov This compound was shown to reverse doxorubicin (B1662922) resistance in cancer cell lines by inhibiting the efflux function of P-gp. nih.gov The core structure of certain quinazolinamine derivatives has been shown to be critical for maintaining high binding affinity and inhibitory potency against P-gp, making it a promising pharmacophore for developing next-generation inhibitors. researchgate.net

Scaffold Development and Derivatization Strategies

The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry to expand its chemical space and enhance the pharmacological profiles of its derivatives. nih.govrsc.org By precisely introducing diverse functional groups, researchers can develop compounds with improved efficacy, target selectivity, and safety. rsc.org

Strategic modification of the quinoline core allows for the optimization of its biological activity. nih.gov For instance, the synthesis of hybrid molecules, where the quinoline ring is linked to other pharmacologically active moieties, is a common approach to develop drug candidates with dual modes of action or to overcome drug resistance. nih.govindianchemicalsociety.com

In the development of antibacterial agents, quinoline derivatives have been synthesized via the Mannich reaction, leading to compounds with potent effects against both Gram-positive and Gram-negative bacteria. nih.gov A quinolone-coupled hybrid, 5d , was found to target both bacterial LptA and Topoisomerase IV proteins, resulting in a broad-spectrum antibacterial effect. nih.gov

Similarly, in the search for anti-infective agents, structural diversification of 8-quinolinamines has proven successful. nih.gov The synthesis of hybrid derivatives with substitutions at the C-2, C-4, and C-5 positions of the quinoline ring, along with conjugation to amino acids, has led to analogues with high in vitro and in vivo antimalarial activity and in vitro antileishmanial and antimicrobial activities. nih.gov The derivatization of amines with novel reagents containing a 1,3-oxazinoquinoline-4-one structure has also been developed as a tool for enhancing analysis in complex matrices, which can aid in metabolite identification during drug development. figshare.com

Bioisosteric Modifications

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.govdrughunter.comufrj.br The 1,2-dihydroquinoline scaffold is amenable to such modifications. The thoughtful application of bioisosteric replacement can address issues such as metabolic stability and bioavailability without compromising the essential binding interactions with a biological target. researchgate.net

In the context of the broader quinoline and quinolinone chemical class, isosteric replacement has been a key strategy. For example, in the development of inhibitors for HIV-1 Ribonuclease H (RNase H), a rational design approach started with quinolinonyl diketo acids (DKAs), which were known dual inhibitors of integrase and RNase H. nih.gov An isosteric approach was applied to replace the diketo acid moiety with a non-DKA chelating unit, specifically a carboxylic acid at the 3-position and a carbonyl group at the 4-position of the quinolone ring. This modification aimed to confer selectivity for the RNase H target by retaining the crucial metal-chelating function while altering other properties of the molecule. nih.gov This example illustrates how the core quinoline structure can be systematically modified to fine-tune biological activity, a principle directly applicable to derivatives of 1,2-dihydroquinolin-8-amine. By replacing or modifying substituents on the dihydroquinoline ring, researchers can modulate properties like lipophilicity, hydrogen bonding capacity, and electronic distribution to optimize a compound's drug-like characteristics. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches